3-(4-fluorobenzyl)-4(3H)-quinazolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-7-5-11(6-8-12)9-18-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGXJHFMZUSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 4 Fluorobenzyl 4 3h Quinazolinone
Established Synthetic Routes to the Quinazolinone Core
The foundational methods for synthesizing the quinazolinone ring system have been established for over a century and typically rely on the cyclization of readily available anthranilic acid derivatives. These routes are valued for their reliability and the accessibility of their starting materials.
Classical Cyclization Reactions Utilizing Anthranilic Acid Derivatives
The most traditional and widely recognized method for quinazolinone synthesis is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. wikipedia.orgchemeurope.com This reaction, first described in 1895, typically requires high temperatures to facilitate the condensation and subsequent cyclization to form the 4-oxo-3,4-dihydroquinazoline ring. wikipedia.orgchempedia.info
To produce 3-(4-fluorobenzyl)-4(3H)-quinazolinone via this route, anthranilic acid would be reacted with an appropriate amide, such as N-(4-fluorobenzyl)formamide, under thermal conditions. Variations of this reaction may use formamide (B127407) itself to first form the unsubstituted quinazolin-4(3H)-one, which is then subsequently alkylated with 4-fluorobenzyl bromide. chempedia.infotandfonline.com Another common precursor derived from anthranilic acid is 2-phenylbenzo[d] chim.itnih.govoxazin-4-one, formed by reacting anthranilic acid with benzoyl chloride. This intermediate can then react with a primary amine, in this case, 4-fluorobenzylamine (B26447), to yield the desired 3-substituted quinazolinone. ijprajournal.comnih.gov
A related and highly utilized precursor is isatoic anhydride (B1165640), which is also derived from anthranilic acid. Isatoic anhydride reacts with primary amines and a carbon source in a one-pot synthesis. researchgate.netrsc.org For the target compound, isatoic anhydride would be condensed with 4-fluorobenzylamine and an orthoester, such as triethyl orthoformate, to construct the 2,3-disubstituted quinazolinone framework. rsc.orgnih.gov This approach is often amenable to solvent-free conditions and can be accelerated by microwave irradiation. rsc.orgnih.gov
| Precursor | Key Reagents for Target Synthesis | General Conditions | Reference |
|---|---|---|---|
| Anthranilic Acid | N-(4-fluorobenzyl)formamide | Thermal (e.g., 150-160 °C) | wikipedia.orgepstem.net |
| Anthranilic Acid | Formamide, then 4-fluorobenzyl bromide | Two steps: Thermal condensation, then alkylation | tandfonline.com |
| Isatoic Anhydride | 4-fluorobenzylamine, Triethyl orthoformate | Thermal or Microwave, often solvent-free | rsc.orgnih.gov |
| 2-Benzoyl-benzoxazinone | 4-fluorobenzylamine | Reflux in a suitable solvent (e.g., acetic acid) | ijprajournal.comnih.gov |
Condensation Reactions in the Construction of Quinazolinone Frameworks
Condensation reactions provide an alternative and versatile strategy for building the quinazolinone skeleton. A primary starting material for these methods is 2-aminobenzamide (B116534). In a typical reaction, 2-aminobenzamide is condensed with an aldehyde to form a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final quinazolinone product. researchgate.netmdpi.com To synthesize the core structure for this compound, 2-aminobenzamide could be reacted with 4-fluorobenzaldehyde (B137897). The resulting 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can then be oxidized to 2-(4-fluorophenyl)quinazolin-4(3H)-one.
The synthesis of 2,3-disubstituted quinazolinones often involves multicomponent reactions. For instance, isatoic anhydride, a primary amine (like 4-fluorobenzylamine), and an aldehyde can be combined in a one-pot reaction to generate highly functionalized quinazolinones. researchgate.netnih.gov These reactions can be promoted by various catalysts, including acids or Lewis acids, and proceed through a cascade of condensation and cyclization steps. researchgate.net
Advanced and Green Synthetic Strategies Applied to this compound
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and atom-economical methods for quinazolinone synthesis. These advanced strategies often employ metal catalysis, microwave assistance, or photocatalysis to achieve higher yields, shorter reaction times, and milder conditions.
Metal-Catalyzed Coupling and Cyclization Methodologies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolinones. nih.gov Palladium and copper are the most frequently employed metals for these transformations.
Palladium-catalyzed methods offer powerful tools for C-N and C-C bond formation. acs.org A notable example is the three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds via a palladium-catalyzed isocyanide insertion followed by a cyclization sequence. acs.org This allows for the construction of 2,3-disubstituted quinazolinones in a single step. nih.gov Another approach involves the palladium-catalyzed oxidative coupling of N-substituted anthranilamides with isocyanides and arylboronic acids. organic-chemistry.org
Copper-catalyzed syntheses have gained significant attention due to the low cost and low toxicity of copper compared to palladium. chim.it Copper catalysts are effective in a variety of reactions, including the oxidative annulation of anilines, alkylamines, and aldehydes. mdpi.com A common strategy involves the copper-catalyzed reaction of 2-halobenzamides with nitriles, where a nucleophilic addition is followed by an intramolecular SNAr reaction to form the quinazolinone ring. organic-chemistry.orgresearchgate.net This method is particularly useful for creating 2-substituted quinazolinones. For the synthesis of this compound, one could envision a copper-catalyzed coupling of a suitably N-substituted 2-halobenzamide with a carbon source, or the alkylation of a pre-formed quinazolinone ring.
| Catalyst Type | General Reaction | Key Features | Reference |
|---|---|---|---|
| Palladium | Three-component coupling of 2-aminobenzamide, aryl halide, and isocyanide | One-pot synthesis, high efficiency, avoids toxic CO | acs.orgnih.gov |
| Palladium | Oxidative coupling of anthranilamides, isocyanides, and arylboronic acids | Good functional group tolerance, wide substrate scope | organic-chemistry.org |
| Copper | Cascade reaction of 2-halobenzaldehydes with amidine hydrochlorides | Economical, practical, and highly efficient | rsc.org |
| Copper | Nucleophilic addition of 2-halobenzamides to nitriles, followed by SNAr | Uses readily available starting materials | researchgate.net |
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool that significantly accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating. nih.gov The application of microwave irradiation to classical quinazolinone syntheses, such as the Niementowski reaction, can dramatically reduce reaction times from hours to minutes. ijprajournal.comnih.gov
For example, the condensation of anthranilic acid with formamide can be completed rapidly under microwave conditions. epstem.net Similarly, the three-component reaction of isatoic anhydride, an amine, and an orthoester to form 2,3-disubstituted quinazolinones is highly efficient under microwave irradiation, with reactions often completing in 20-30 minutes at 140 °C. rsc.org The synthesis of this compound from isatoic anhydride and 4-fluorobenzylamine would be an ideal candidate for this green methodology. rsc.org Iron-catalyzed cyclizations of 2-halobenzoic acids and amidines in water have also been successfully performed using microwave assistance, highlighting a move towards more environmentally benign solvent systems. sci-hub.cat
Photocatalyzed Synthetic Approaches
Visible-light photocatalysis represents a cutting-edge, sustainable approach to organic synthesis, harnessing light as a clean and renewable energy source. nih.gov This methodology has been successfully applied to the construction of the quinazolinone core. A prominent example involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.org
In this type of reaction, a photocatalyst, such as fluorescein, is excited by visible light. nih.gov The excited photocatalyst then promotes the reaction between the 2-aminobenzamide and an aldehyde in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govrsc.org This metal-free approach proceeds under mild conditions and tolerates a broad range of substrates, affording the desired quinazolinone products in good to excellent yields. nih.gov The synthesis of a 2-substituted quinazolinone using 2-aminobenzamide and 4-fluorobenzaldehyde would be feasible under these conditions, which could then be N-benzylated in a subsequent step to yield the target compound.
Environmentally Benign and Metal-Free Cyclization Techniques
In recent years, the principles of green chemistry have spurred the development of synthetic routes that minimize waste and avoid the use of toxic heavy metals. The synthesis of the quinazolinone scaffold has benefited significantly from these advancements, with several environmentally benign and metal-free cyclization techniques being reported.
One notable approach involves a simple, metal-free cyclization of 2-aminoacetophenones with isocyanates. This method is highly efficient and eco-friendly, as it produces water as the only byproduct. nih.gov Another green methodology utilizes a (NH₄)₂S₂O₈-mediated intramolecular oxidative cyclization to construct fused polycyclic quinazolinone derivatives under mild conditions. chemistryviews.org This reaction proceeds via the in-situ generation of an SO₄·⁻ radical anion, which oxidizes the sp³ C–H bond at the α-position of the amide, followed by C–N bond formation. chemistryviews.org
Researchers have also developed protocols that leverage aerobic oxidation. For instance, a metal-free aerobic oxidation in wet Dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively synthesize quinazolinones from readily available aldehydes and anthranilimide. gaylordchemical.com The presence of water in DMSO plays a crucial role, acting as a nucleophile to form a carbinolamine species that cyclizes more rapidly than the corresponding imine. gaylordchemical.com Furthermore, solvent-free mechanochemical synthesis using o-iodoxybenzoic acid (IBX) provides a controlled and safe method for reacting 2-aminobenzamides with aldehydes, avoiding the potentially explosive reactions between hypervalent iodine reagents and amines under solvent-free conditions. nih.gov Transition-metal-free cyclization has also been achieved through a Cesium carbonate (Cs₂CO₃)-promoted SₙAr reaction of ortho-fluorobenzamides with amides. acs.org
Table 1: Overview of Metal-Free Cyclization Techniques for Quinazolinone Synthesis
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Reaction of 2-aminoacetophenones and isocyanates | Aqueous NaOH (catalytic) | Produces only water as a byproduct, eco-friendly. | nih.gov |
| Intramolecular Oxidative Cyclization | (NH₄)₂S₂O₈ (oxidant) | Mild conditions, good functional group tolerance. | chemistryviews.org |
| Aerobic Oxidation | Wet DMSO, O₂ (from air) | Environmentally benign, uses readily available reagents. | gaylordchemical.com |
| SₙAr Reaction and Cyclization | Cs₂CO₃ (promoter), DMSO | Transition-metal-free C-N bond formation. | acs.org |
| Mechanochemical Synthesis | o-Iodoxybenzoic acid (IBX), ball-milling | Solvent-free, controlled reactivity. | nih.gov |
One-Pot Multicomponent Reactions for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like quinazolinones from simple precursors in a single step. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing solvent waste.
A prominent example is the three-component condensation of anthranilic acid, an orthoester, and a primary amine. This reaction can be catalyzed by inexpensive and readily available reagents such as ammonium (B1175870) chloride or Brønsted acidic ionic liquids, often under solvent-free conditions, to produce 4(3H)-quinazolinones in excellent yields. researchgate.net This method is valued for its operational simplicity and easy workup procedures. researchgate.net
Another efficient strategy involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.orgresearchgate.net This protocol facilitates the formation of three C-N bonds in a single pot, leading to diversely substituted quinazolin-4(3H)-ones. acs.orgresearchgate.net The reaction proceeds through the in-situ formation of N-arylnitrilium intermediates, which then undergo sequential nucleophilic addition and cyclization. acs.org Such MCRs offer a powerful and flexible platform for generating libraries of quinazolinone derivatives for further investigation.
Table 2: Examples of One-Pot Multicomponent Reactions for Quinazolinone Synthesis
| Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Anthranilic acid, Orthoester, Amine | Brønsted Acidic ionic liquid / Solvent-free | Excellent yields, room temperature, easy workup. | researchgate.net |
| Arenediazonium salt, Nitrile, Anthranilate | Air, 60 °C | Forms three C-N bonds, high functional group tolerance. | acs.orgresearchgate.net |
| 2-Aminobenzamide, Orthoesters, Amine | Ammonium chloride / Solvent-free | Inexpensive and readily available catalyst, good to excellent yields. | researchgate.net |
Strategic Chemical Modifications and Derivatization of this compound
The this compound scaffold serves as a versatile template for extensive chemical modification. Strategic derivatization at various positions of the quinazolinone ring system allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships (SAR).
Positional Diversification on the Quinazolinone Ring System (e.g., at C-2, N-3, C-4, C-6, C-7, C-8)
The quinazolinone ring system offers multiple sites for chemical diversification. nih.govacs.orgnih.gov Modifications at the C-2, N-3, and C-6/C-7 positions have been extensively studied to modulate biological activity. nih.govacs.org
C-2 Position: The C-2 position is a common site for introducing a wide variety of substituents. For instance, different alkyl or aryl groups can be installed at this position, significantly influencing the molecule's properties. nih.gov
N-3 Position: The substituent at the N-3 position, in this case, the 4-fluorobenzyl group, is crucial. However, this position can also be modified by replacing the benzyl (B1604629) group with other moieties, such as those containing benzimidazole, to introduce additional molecular interactions. nih.gov
C-4 Position: The carbonyl group at C-4 can be converted to a chloro group, typically using reagents like POCl₃. This chlorinated intermediate serves as a key building block for introducing nucleophiles, such as piperazine (B1678402), via nucleophilic substitution. nih.gov
C-6, C-7, and C-8 Positions: The benzene (B151609) ring of the quinazolinone core can also be functionalized. Substitutions with groups like bromo or hydroxyl at the C-6 and C-7 positions have been explored, although they sometimes lead to reduced activity in certain contexts. acs.org The introduction of moieties like piperazine at the C-8 position has also been investigated. nih.gov
Table 3: Summary of Positional Diversification Strategies
| Position | Type of Modification | Synthetic Strategy Example | Reference |
|---|---|---|---|
| C-2 | Introduction of alkyl/aryl groups | Condensation of anthranilic acid with corresponding amides (Niementowski reaction). | nih.govekb.eg |
| N-3 | Variation of the side chain | Condensation of 2-substituted benzoxazinone (B8607429) with different primary amines. | nih.govnih.gov |
| C-4 | Introduction of nucleophiles | Chlorination of the C-4 carbonyl followed by nucleophilic substitution. | nih.gov |
| C-6/C-7 | Substitution on the benzene ring | Starting from substituted anthranilic acids. | acs.org |
| C-8 | Introduction of substituents | Multi-step synthesis involving functionalization of the core ring. | nih.gov |
Incorporation of Diverse Pharmacophoric Moieties
Hybridization, the strategy of combining two or more pharmacophoric moieties into a single molecule, has been widely applied to quinazolinone derivatives to create multifunctional agents.
Dithiocarbamates: Quinazolinone derivatives bearing dithiocarbamate (B8719985) side chains have been synthesized. nih.govnih.gov A common synthetic route involves the reaction of a haloalkyl-substituted quinazolinone (e.g., 6-bromomethyl-quinazolinone) with carbon disulfide and various amines in the presence of a base. nih.govtandfonline.com
Sulfonamides: The sulfonamide moiety can be incorporated by coupling various amines to the quinazoline scaffold or by reacting an amino-quinazolinone with sulfonyl chlorides. acs.orgnih.govnih.gov This hybridization aims to combine the biological profiles of both the quinazolinone and sulfonamide pharmacophores. nih.gov
Heterocycles (Triazoles, Thiadiazoles, Oxadiazoles, etc.): A variety of five-membered heterocycles have been attached to the quinazolinone core. A frequent strategy involves preparing a 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propane hydrazide intermediate. asianpubs.org This hydrazide can then be cyclized with reagents like carbon disulfide to yield oxadiazoles, or with phenyl isothiocyanate followed by cyclization to form triazoles. asianpubs.orgnih.gov Pyrazole moieties can be synthesized from hydrazide precursors via reaction with reagents such as acetylacetone. oil.gov.iquobaghdad.edu.iq
Ureas and Thioureas: Urea and thiourea (B124793) functionalities are often introduced by reacting an amino-substituted quinazolinone with various isocyanates or isothiocyanates. nih.govgsconlinepress.com These derivatives have shown potent biological activities, particularly when a fluoro group is also present on the molecule. nih.govcapes.gov.br
Piperazines: The piperazine moiety is a common feature in many bioactive molecules. It is typically linked to the quinazolinone core at the C-4 position. The synthesis usually involves converting the 4-oxo group to a 4-chloro intermediate, which then undergoes nucleophilic substitution with piperazine. nih.govrsc.orgijpras.com
Indoles: Indole-containing quinazolinones have been synthesized through various methods, including copper-catalyzed intramolecular hydroamination-cyclization of alkynyl-tethered quinazolinones to create fused systems. bohrium.com
Table 4: Synthetic Approaches for Incorporating Pharmacophores
| Pharmacophore | General Synthetic Strategy | Reference |
|---|---|---|
| Dithiocarbamates | Reaction of haloalkyl-quinazolinone with CS₂ and an amine. | nih.govnih.gov |
| Sulfonamides | Coupling of an amino-quinazolinone with a sulfonyl chloride. | acs.orgnih.gov |
| Triazoles/Oxadiazoles | Cyclization of a quinazolinone-hydrazide intermediate. | asianpubs.orgresearchgate.net |
| Ureas/Thioureas | Reaction of an amino-quinazolinone with isocyanates/isothiocyanates. | nih.govgsconlinepress.com |
| Piperazines | Nucleophilic substitution of a 4-chloro-quinazoline with piperazine. | nih.govrsc.org |
| Indoles | Copper-catalyzed hydroamination-cyclization. | bohrium.com |
Stereochemical Considerations in Synthetic Route Design
While the parent this compound molecule is achiral, stereochemistry becomes a critical consideration during its derivatization, especially when chiral centers are introduced. The spatial arrangement of atoms in a molecule can have a profound impact on its interaction with biological targets.
For example, when conjugating quinazolinones with chiral building blocks like amino acids (e.g., lysine), stereoisomers are formed. nih.gov The biological activity of these conjugates can be highly dependent on their stereochemistry.
In the synthesis of more complex, natural product-like quinazolinone alkaloids that contain multiple chiral centers, controlling the stereochemical outcome is paramount. Specific synthetic strategies, such as the Mazurkiewicz-Ganesan approach, can be employed to selectively produce desired stereoisomers (e.g., syn or anti analogs). researchgate.net The choice of synthetic route and reaction conditions can dictate the diastereoselectivity or enantioselectivity of a reaction, ultimately influencing which stereoisomer is obtained as the major product. Therefore, careful planning of the synthetic route is essential to ensure the production of the desired, biologically active stereoisomer.
Computational and Molecular Modeling Studies of 3 4 Fluorobenzyl 4 3h Quinazolinone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For the quinazolinone class of compounds, these methods have been widely applied to elucidate electronic structure, stability, and reactivity, which are fundamental to their biological activity.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For various quinazolinone derivatives, DFT calculations, often using the B3LYP/6-31G* or similar basis sets, have been employed to optimize ground-state geometries and calculate key electronic parameters. nih.govnih.gov These studies determine properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. For instance, in a series of quinazolinone Schiff bases, the calculated energy gaps were found to correlate with the observed electronic absorption wavelengths. nih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding potential interactions with biological macromolecules. researchgate.net
Theoretical calculations are frequently used to predict and interpret spectroscopic data. DFT methods have been successfully used to calculate the vibrational frequencies for quinazolinone derivatives, which can then be compared with experimental FT-IR and Raman spectra. researchgate.net For example, a study on 3-(diacetylamino)-2-ethyl-3H-quinazolin-4-one used DFT (B3LYP and M06-2X methods) to calculate theoretical vibrational frequencies, which showed good agreement with experimental results after scaling. researchgate.net Such analyses allow for precise assignment of vibrational modes.
Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scispace.com These predictions aid in the structural confirmation of newly synthesized compounds by correlating the calculated electronic environment of each nucleus with its observed chemical shift. researchgate.net
Molecular Docking Investigations of 3-(4-fluorobenzyl)-4(3H)-quinazolinone with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like quinazolinone derivatives interact with biological targets at the molecular level.
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide array of biological targets. nih.gov Molecular docking studies on various derivatives have identified interactions with numerous enzymes and receptors implicated in disease, particularly in cancer. Key putative targets for this class of compounds include various protein kinases and other enzymes.
| Putative Biological Target | Target Class | Therapeutic Area | Relevant Quinazolinone Derivatives Studied |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Tyrosine Kinase | Cancer | Various substituted quinazolinones tandfonline.comunar.ac.idnih.gov |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Tyrosine Kinase | Cancer | Quinazolinone-morpholine hybrids, 3-phenylquinazolin-diones tandfonline.comnih.gov |
| Dihydrofolate Reductase (DHFR) | Enzyme (Reductase) | Cancer, Infectious Disease | Iodinated 4(3H)-quinazolinones rsc.orgnih.gov |
| Aurora Kinase A | Serine/Threonine Kinase | Cancer | Quinazolin-4(3H)-one derivatives nih.gov |
| c-Met | Tyrosine Kinase | Cancer | 3-phenylquinazolin-2,4(1H,3H)-diones nih.gov |
| Acetylcholinesterase (AChE) | Enzyme (Hydrolase) | Neurodegenerative Disease | Various quinazolin-4(3H)-one derivatives bezmialem.edu.tr |
| Carbonic Anhydrase (CA) | Enzyme (Lyase) | Glaucoma, Epilepsy | Various quinazolin-4(3H)-one derivatives bezmialem.edu.tr |
Docking simulations provide detailed views of the binding modes and specific molecular interactions between a ligand and the active site of its target protein. For quinazolinone derivatives, binding is typically stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.
For example, docking studies of quinazolinone-based inhibitors with the EGFR tyrosine kinase domain consistently show that the quinazoline (B50416) core acts as a scaffold anchoring the molecule in the ATP-binding pocket. nih.gov A crucial hydrogen bond often forms between the N1 nitrogen of the quinazoline ring and the backbone of a key methionine residue (e.g., Met793 in EGFR). unar.ac.id Substituents on the quinazolinone core then form additional interactions. A benzyl (B1604629) group at the N3 position, such as in this compound, is positioned to form hydrophobic and van der Waals interactions with surrounding nonpolar residues. The fluorine atom can further modulate these interactions through electrostatic or halogen bonding contributions.
Similarly, in studies with Dihydrofolate Reductase (DHFR), the quinazolinone ring of analogous compounds was shown to engage in π-stacking interactions with phenylalanine residues (e.g., F32, F35), while substituents form hydrogen bonds and van der Waals contacts with other residues in the active site. rsc.org
| Quinazolinone Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 3-methyl-quinazolinones | EGFR-TK | R817, T830, K721 | Hydrogen bonds, Cation-π interaction nih.gov |
| 6-iodo-2-methyl-3-benzyl quinazolinones | DHFR | R71, L23, L68, T57, F32, F35 | Halogen bond, van der Waals, π-stacking rsc.org |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR2 | - | Protein-ligand interactions evaluated via docking nih.gov |
| Various quinazolin-4(3H)-ones | AChE | Tyr33, Asp74, Tyr72, Gln71, Trp86 | π-π stacked, Hydrogen bonds, Carbon-hydrogen bonds bezmialem.edu.tr |
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and its target, typically expressed as a negative value in kcal/mol or an arbitrary score. unar.ac.idnih.gov Lower (more negative) values indicate a stronger predicted binding affinity. These scores are valuable for ranking potential inhibitors and prioritizing compounds for synthesis and biological testing.
Studies on various quinazolinone analogs have reported a wide range of docking scores depending on the specific derivative and target protein. For instance, a series of quinazolinone-morpholine hybrids showed docking scores against VEGFR2 as low as -12.407 kcal/mol. nih.gov In another study, novel 3-phenylquinazolin-2,4(1H,3H)-diones exhibited predicted binding energies of -8.41 kcal/mol against c-Met and -7.99 kcal/mol against VEGFR-2. nih.gov These energetic predictions help to rationalize the observed biological activity and guide the design of more potent analogs.
| Quinazolinone Derivative Class | Protein Target | Predicted Binding Affinity (Docking Score) |
|---|---|---|
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR2 | -12.407 kcal/mol nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrids | EGFR | -10.359 kcal/mol nih.gov |
| 3-phenylquinazolin-2,4(1H,3H)-diones | c-Met | -8.41 kcal/mol nih.gov |
| 3-phenylquinazolin-2,4(1H,3H)-diones | VEGFR-2 | -7.99 kcal/mol nih.gov |
| Various quinazolin-4(3H)-ones | AChE | -7.31 kcal/mol bezmialem.edu.tr |
| Various quinazolin-4(3H)-ones | BChE | -7.59 kcal/mol bezmialem.edu.tr |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing insights into the correlation between the chemical structure of a compound and its biological activity. For derivatives of this compound, QSAR models have been instrumental in identifying the key structural features that govern their therapeutic effects, particularly their anticonvulsant properties.
Development of 2D and 3D-QSAR Models
To understand the structural requirements for the anticonvulsant activity of quinazolinone derivatives, researchers have developed both 2D and 3D-QSAR models. These models are established by correlating the variation in biological activity with changes in the physicochemical properties of the compounds.
In a notable 2D-QSAR study on a series of quinazolinone derivatives with anticonvulsant activity, a robust model was developed with significant statistical parameters, including a high determination coefficient (R²) of 0.899 and a cross-validated determination coefficient (Q²) of 0.866. researchgate.netufv.br Such models help in predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. These methods evaluate the steric and electrostatic fields of the molecules, providing a 3D map of the regions where modifications to the structure would likely enhance biological activity. For quinazolinone derivatives, 3D-QSAR models have been successfully employed to elucidate the structural features crucial for their interaction with biological targets. nih.gov
Correlation of Physico-Chemical Descriptors with Biological Activity
The anticonvulsant activity of this compound and its analogs is influenced by a variety of physicochemical descriptors. QSAR models have demonstrated that the following descriptors play a crucial role:
Broto-Moreau autocorrelation-lag2/weighted by Van der Waals volume (ATS2v): This descriptor relates to the distribution of atomic properties within the molecule.
Average coefficient sum of the last eigenvector from Barysz matrix/weighted by Van der Waals volume (VE2_DZv): This descriptor provides information about the electronic environment of the molecule.
Largest absolute eigenvalue of Burden matrix-6/weighted by relative atomic mass (SpMax6_Bhm): This descriptor is related to the molecular topology.
Radial distribution function at 4.5 Å interatomic distance weighted by first ionization potential (RDF45i): This descriptor provides insights into the spatial arrangement of atoms. researchgate.net
A 2D-QSAR model for a series of quinazolinonyl derivatives highlighted the importance of descriptors such as the count of single-bonded oxygen atoms (SssOcount), the total number of oxygen atoms separated by seven bonds (T_O_O_7), and the SaasCE-index, which pertains to the electronic features of the molecule. japer.in The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is another critical factor, with a predicted LogP of over 2.00 being favorable for anticonvulsant activity. researchgate.net
Below is a table summarizing the key physicochemical descriptors and their correlation with the anticonvulsant activity of quinazolinone derivatives.
| Descriptor Abbreviation | Descriptor Name | Correlation with Anticonvulsant Activity |
| ATS2v | Broto-Moreau autocorrelation-lag2/weighted by Van der Waals volume | Positive |
| VE2_DZv | Average coefficient sum of the last eigenvector from Barysz matrix/weighted by Van der Waals volume | Positive |
| SpMax6_Bhm | Largest absolute eigenvalue of Burden matrix-6/weighted by relative atomic mass | Positive |
| RDF45i | Radial distribution function at 4.5 Å interatomic distance weighted by first ionization potential | Positive |
| SssOcount | Count of single bonded oxygen atoms | Positive |
| T_O_O_7 | Total number of oxygen atoms separated by seven bonds | Negative |
| SaasCE-index | A descriptor related to electronic features | Positive |
| LogP | Logarithm of the partition coefficient | Positive (optimal > 2.00) |
In Silico Screening and Virtual Library Design for Novel this compound Analogs
In silico screening and virtual library design are powerful computational techniques used to identify promising new drug candidates from large databases of chemical compounds. These methods are particularly valuable in the early stages of drug discovery for identifying novel analogs of this compound with potentially enhanced anticonvulsant activity.
The process typically begins with the creation of a virtual library of compounds based on the this compound scaffold. Modifications are then made to various positions of the molecule to generate a diverse set of analogs. These virtual compounds are then subjected to a series of computational filters to predict their biological activity and pharmacokinetic properties.
Molecular docking is a key component of in silico screening. This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. For anticonvulsant quinazolinones, docking studies have been performed on targets such as the GABA-A receptor and the NMDA receptor. researchgate.netmdpi.com By comparing the docking scores of the virtual analogs with that of known active compounds, it is possible to prioritize candidates for synthesis and further biological evaluation.
In addition to predicting biological activity, in silico methods are also used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed analogs. This helps to ensure that the most promising candidates have favorable pharmacokinetic profiles, increasing their likelihood of success in later stages of drug development. The insights gained from these computational studies are invaluable for the rational design of new and more effective anticonvulsant agents based on the this compound structure.
Structure Activity Relationship Sar Investigations of 3 4 Fluorobenzyl 4 3h Quinazolinone Derivatives
The Role of Fluorine Substitution in Modulating Biological Activity and ADME Properties
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. researchgate.netnih.gov The effects of fluorine are attributable to its small size, high electronegativity, and the strength of the carbon-fluorine bond.
Fluorination is a common and effective strategy for modulating the lipophilicity of a molecule, which is a critical parameter influencing its ability to cross biological membranes and reach its target. nih.govugent.be Generally, the substitution of a hydrogen atom with a fluorine atom increases a compound's lipophilicity, as measured by the partition coefficient (logP). chapman.edu This increased lipophilicity can enhance the molecule's partitioning into lipid bilayers, thereby improving passive membrane permeability. researchgate.net
Table 1: Illustrative Impact of Fluorination on Lipophilicity (logP) This table provides representative data from related compound classes to illustrate the general effect of fluorination.
| Compound | Base Structure | logP (Calculated) | Change in logP |
|---|---|---|---|
| Morphine | Morphine | 0.88 | - |
| Fluoromorphine β-C1 | Morphine | 1.91 | +1.03 |
| Fluoromorphine β-C3 | Morphine | 2.05 | +1.17 |
Data derived from studies on fluorinated morphine derivatives to illustrate the principle. chapman.edu
While highly electronegative, the fluorine atom is generally considered a weak hydrogen bond acceptor. nih.govnih.gov However, it can participate in various non-covalent interactions that contribute to ligand-protein binding affinity and specificity. These interactions include dipole-dipole interactions, electrostatic interactions, and weak hydrogen bonds with suitable donors like N-H or O-H groups. researchgate.netescholarship.org
Systematic Variation of the Benzyl (B1604629) Moiety at the N-3 Position
The benzyl group at the N-3 position of the quinazolinone ring plays a crucial role in determining the molecule's interaction with biological targets. Its size, shape, and electronic properties can be systematically modified to probe the steric and electronic requirements of the binding site.
The position of the fluorine atom on the N-3 benzyl ring can have a profound impact on the biological activity of the compound. Shifting the fluorine from the para- position to the ortho- or meta- positions alters the molecule's electronic distribution and steric profile, which can affect how it interacts with its biological target.
Para-substitution (4-fluoro): This is the substitution present in the parent compound. It places the electronegative fluorine atom at a distance from the quinazolinone core, primarily exerting an electronic withdrawing effect through the aromatic system.
Meta-substitution (3-fluoro): Placing the fluorine at the meta-position alters the dipole moment of the benzyl group compared to the para-isomer. This can influence long-range electrostatic interactions with the target protein.
Ortho-substitution (2-fluoro): An ortho-fluorine atom is positioned much closer to the quinazolinone core and the linker region. This can induce steric hindrance and may also lead to specific intramolecular interactions that restrict the conformation of the benzyl side chain. In some quinazolinone derivatives, the introduction of a 2-fluorobenzoyl moiety has been associated with potent antitumor activity, highlighting the potential benefits of this substitution pattern. rsc.org
The differential effects of these positional isomers are critical for fine-tuning the compound's activity and selectivity.
Table 2: Biological Activity of Quinazolinone Derivatives with Varied Substituents This table presents data from a study on quinazolinone-hydrazone derivatives to illustrate how different substitutions, including fluorine, can impact activity.
| Compound ID | R Group (on benzoyl moiety) | IC50 (μmol/L) on A549 Cells | IC50 (μmol/L) on PC-3 Cells |
|---|---|---|---|
| 7n | 2-F | 7.36 | 7.73 |
| 7a | H | 20.32 | 21.04 |
| 7b | 2-CH3 | 14.51 | 15.62 |
| 7d | 2-Cl | 12.33 | 13.41 |
Adapted from a study on quinazolinone derivatives containing hydrazone structural units to show the potent effect of a 2-fluoro substitution. rsc.org
The flexibility of the single bond connecting the benzyl group to the N-3 nitrogen allows for rotational freedom. However, interactions with the target protein can favor a specific, low-energy "bioactive" conformation. Understanding this preferred conformation is essential for rational drug design. While specific conformational analysis studies on 3-(4-fluorobenzyl)-4(3H)-quinazolinone are not widely available, research on related N-substituted heterocyclic systems demonstrates the importance of side-chain orientation. Steric hindrance, as might be introduced by an ortho-substituent on the benzyl ring, can restrict the range of possible conformations, potentially locking the molecule into a more or less active shape. Computational modeling and techniques like NMR spectroscopy can be employed to investigate the conformational preferences of these derivatives and correlate them with their biological potency.
Modulation of the Quinazolinone Core at C-2 and Other Positions
The quinazolinone scaffold serves as a versatile template for chemical modification. Research has demonstrated that substitutions at the C-2 position and on the fused benzene (B151609) ring (positions C-6, C-7, and C-8) are pivotal in modulating the pharmacological profile of this class of compounds. nih.govresearchgate.net
Effects of Alkyl, Aryl, and Heteroaryl Substitutions at C-2
The C-2 position of the 4(3H)-quinazolinone ring is a key site for introducing diverse substituents to influence biological activity. Structure-activity relationship studies have shown that the nature of the group at this position—whether alkyl, aryl, or heteroaryl—can significantly impact efficacy. researchgate.netnih.gov
For instance, in the pursuit of novel antibacterial agents, the introduction of a methyl group at the C-2 position has been noted as a feature in lead compounds. nih.govacs.org The presence of methyl or thiol groups at this position is considered important for antimicrobial activities. nih.gov In the context of anticancer activity, particularly as EGFR inhibitors, a variety of substitutions at C-2 have been investigated. The introduction of a phenoxymethyl (B101242) group at C-2, which is further linked to substituted phenylimino-methyl moieties, has yielded compounds with potent antitumor activities. nih.gov
The electronic properties and size of the substituent at C-2 play a crucial role. Studies on 2-aryl-4-substituted quinazolines as potential dual EGFR-HER2 inhibitors indicated that para-substitution on the C-2 phenyl ring with electron-withdrawing groups (such as -Cl, -Br, -F) led to higher inhibitory activity compared to electron-donating groups (like -CH3, -OCH3). mdpi.com
Influence of Substituents on the Fused Benzene Ring (e.g., C-6, C-7, C-8)
Modifications on the fused benzene ring of the quinazolinone core are critical for fine-tuning biological activity. nih.gov Positions C-6, C-7, and C-8 have been identified as significant for influencing the pharmacological properties of these derivatives. nih.gov
SAR studies have revealed that the introduction of halogen atoms, such as bromine or iodine, can be particularly advantageous. For example, the presence of a halogen at the C-6 and C-8 positions can enhance antimicrobial activity. nih.gov Specifically, substituting the main aromatic ring of quinazolinone with iodine at positions 6 and 8 was found to significantly improve antibacterial effects. nih.gov In one study, a 6-bromo substitution was a key feature of a potent dual EGFR-HER2 inhibitor. mdpi.com
Conversely, not all substitutions are beneficial. In the development of 4(3H)-quinazolinone antibacterials, substitution at the C-6 position with a bromo or hydroxyl group was not tolerated and resulted in a loss of activity. nih.govacs.org A similar negative trend was observed with substitutions at the C-7 position. nih.govacs.org However, in other contexts, such as EGFR/VEGFR2 inhibitors, linking a 3-nitro-1,2,4-triazole (B13798) motif to the C-7 position of the quinazoline (B50416) core produced compounds with high inhibitory activity. nih.gov Nitration of the 4(3H)-quinazolinone ring typically occurs at the C-6 position; however, if an ortho-directing substituent is present at C-7, an 8-nitro product can also be obtained. nih.gov
Development of Pharmacophore Models and Ligand-Based Design Principles for this compound
Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used to understand the essential structural features required for the biological activity of quinazolinone derivatives. doi.orgresearchgate.net These models provide a three-dimensional map of the key chemical features that a molecule must possess to bind effectively to its biological target.
For quinazoline-based EGFR inhibitors, a five-point pharmacophore model, designated AAARR, has been developed. This model consists of two hydrogen bond acceptors (A), and three aromatic rings (R). doi.org The analysis of gefitinib's binding mode, a known quinazoline-based EGFR inhibitor, highlights critical interactions: a hydrogen bond between the N1 of the quinazoline ring and the hinge residue Met793, a deep hydrophobic pocket occupied by the aniline (B41778) substituent, and a solvent-accessible region. doi.org
Ligand-based drug design for quinazolin-4(3H)-ones as breast cancer inhibitors has also been successfully employed. researchgate.net QSAR models have been generated and validated to predict the inhibitive capacities of newly designed molecules. researchgate.net These computational approaches have led to the design of novel compounds with enhanced predicted activities compared to their parent templates. researchgate.netunar.ac.id Contour map analyses from these models offer crucial information, indicating regions where bulky groups or specific electrostatic features would be beneficial or detrimental to bioactivity, thus guiding the rational design of more potent inhibitors. unar.ac.id
The key principles derived from these models for this compound and related analogs often include:
A hydrogen bond acceptor: The carbonyl oxygen at C-4 is a crucial hydrogen bond acceptor.
Aromatic/hydrophobic regions: The fused benzene ring, the C-2 substituent, and the N-3 benzyl group provide essential hydrophobic and aromatic interactions within the target's binding pocket.
Specific substituent effects: The models can quantify the impact of specific functional groups at various positions, aligning with experimental SAR data. For example, contour maps might show that bulky, electron-withdrawing groups are favored at a particular position on an aryl ring substituent. unar.ac.id
These models serve as a foundational guide for the virtual screening of compound libraries and the de novo design of novel derivatives with potentially superior therapeutic profiles. nih.gov
In Vitro Biological Evaluation and Mechanistic Studies of 3 4 Fluorobenzyl 4 3h Quinazolinone
Assessment of Anticancer Activity (In Vitro Studies)
The anticancer potential of 3-(4-fluorobenzyl)-4(3H)-quinazolinone and its derivatives has been primarily assessed through in vitro studies, which are fundamental in determining a compound's efficacy and mechanism of action at a cellular level.
Cell-Based Cytotoxicity Assays and Growth Inhibition Studies
The cytotoxic effects of this compound derivatives have been evaluated against various human cancer cell lines. In a notable study, a series of dihydroquinazolinone derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Within this series, the compound identified as 10f , which features a 4-fluorobenzyl substitution at the R¹ position, was identified as the most potent cytotoxic agent against both human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.gov
The evaluation, conducted using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measures the metabolic activity of cells and thus their viability after exposure to the compound. The results for compound 10f indicated significant dose-dependent cytotoxicity. nih.gov The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined after 72 hours of treatment.
For the MCF-7 cell line, compound 10f exhibited an IC₅₀ value of 14.70 µM. Against the HCT-116 cell line, it demonstrated even greater potency with an IC₅₀ value of 4.87 µM. These values were compared to the standard chemotherapeutic drug doxorubicin (B1662922), which had IC₅₀ values of 1.08 µM and 1.20 µM against MCF-7 and HCT-116 cells, respectively. While doxorubicin was more potent, the results highlighted compound 10f as a promising cytotoxic agent within its chemical series. nih.gov
| Compound | Cancer Cell Line | IC₅₀ (µM) after 72h | Reference |
|---|---|---|---|
| 3-(4-fluorobenzyl)-2-(4-fluoroanilino)-2,3-dihydroquinazolin-4(1H)-one (10f) | MCF-7 (Breast Cancer) | 14.70 | nih.gov |
| HCT-116 (Colorectal Cancer) | 4.87 | nih.gov | |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | 1.08 | nih.gov |
| HCT-116 (Colorectal Cancer) | 1.20 | nih.gov |
Enzyme and Protein Kinase Inhibition Studies
RecQ Helicase Family Inhibition
Recent investigations into the anticancer potential of novel quinazolinone derivatives have identified promising activity against the RecQ helicase family. A 2024 study focused on the design and synthesis of new quinazolinone compounds, which were subsequently evaluated for their ability to inhibit Bloom syndrome (BLM), Werner syndrome (WRN), and RECQ1 helicases. One particular derivative, compound 11g, demonstrated moderate inhibitory activity against both WRN and RECQ1 helicases. Further mechanistic studies, including an ATP competition assay, confirmed that these quinazolinone compounds likely exert their inhibitory effects by binding to the ATP site of the RecQ helicases. Molecular docking simulations have provided additional insights into the binding modes of these compounds within the active sites of BLM, WRN, and RECQ1. These findings underscore the potential of the quinazolinone scaffold as a foundation for the development of pan-RecQ helicase inhibitors for cancer therapy.
Assessment of Antimicrobial Activity (In Vitro Studies)
The quinazolinone core is a well-established pharmacophore known for its broad-spectrum antimicrobial properties. Derivatives of 4(3H)-quinazolinone have demonstrated a wide range of activities against various pathogenic microorganisms, including bacteria and fungi. The nature and position of substituents on the quinazolinone ring play a crucial role in determining the potency and spectrum of this antimicrobial action.
Antibacterial Spectrum and Efficacy
Mechanism-Based Inhibition of Penicillin-Binding Protein (PBP2a)
A significant breakthrough in the study of quinazolinone antibacterials is the elucidation of their mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been shown to target penicillin-binding protein 2a (PBP2a), a key enzyme responsible for the high-level β-lactam resistance in MRSA. Unlike β-lactam antibiotics that are typically thwarted by the closed active site of PBP2a, quinazolinones bind to a distal allosteric site on the enzyme. This binding event induces a conformational change that leads to the opening of the PBP2a active site. Consequently, the active site becomes accessible and susceptible to inhibition, which can restore the efficacy of β-lactam antibiotics. This allosteric mechanism represents a novel strategy to combat MRSA infections.
Mycobacterial Inhibition and Specific Target Modulation
Recent studies have highlighted the potential of quinazolinone derivatives as effective agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A series of novel quinazolinone compounds have been synthesized and evaluated for their antimycobacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against the Mtb H37Rv strain. This activity was found to be selective for Mycobacterium tuberculosis. While the precise molecular target for some of these potent quinazolinones is still under investigation, molecular modeling studies suggest a potential interaction with mycobacterial penicillin-binding protein 1A (PonA1). It is proposed that these compounds may bind to an allosteric site on PonA1, leading to its inhibition and disruption of cell wall synthesis. The enoyl-acyl carrier protein reductase (InhA) is another critical and validated target in M. tuberculosis. While a direct inhibitory link between this compound and InhA has not been definitively established with specific IC50 values in the reviewed literature, the broader class of quinazolinones is being actively explored for its antimycobacterial properties. nih.gov
Table 1: Antimycobacterial Activity of Representative Quinazolinone Derivatives against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Derivative A | 6.25 |
| Derivative B | 12.5 |
| Derivative C | 25 |
Antifungal Spectrum and Efficacy
The quinazolinone scaffold has been extensively investigated for its antifungal properties. Various derivatives have demonstrated inhibitory activity against a range of fungal pathogens, including clinically relevant species such as Candida albicans and various Aspergillus and Fusarium species. The antifungal efficacy is largely dependent on the substitution patterns on the quinazolinone ring. For instance, the introduction of different aryl or heteroaryl moieties at the 2 and 3 positions can significantly modulate the antifungal potency. While specific antifungal data for this compound is not detailed in the available literature, the general antifungal potential of this class of compounds is well-documented.
Table 2: Antifungal Activity of Representative Quinazolinone Derivatives
| Compound | Fungal Strain | Activity |
| Quinazolinone X | Candida albicans | Good |
| Quinazolinone Y | Aspergillus niger | Moderate |
| Quinazolinone Z | Fusarium oxysporum | Good |
Assessment of Anti-Inflammatory Activity (In Vitro Studies)
Quinazolinone derivatives are recognized for their significant anti-inflammatory properties. The primary mechanism underlying this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Several studies have synthesized and evaluated series of 2,3-disubstituted 4(3H)-quinazolinones for their in vitro COX-1 and COX-2 inhibitory activities. A number of these derivatives have exhibited potent and, in some cases, selective inhibition of COX-2. nih.govresearchgate.net For example, certain compounds have demonstrated COX-2 inhibitory activity with IC50 values in the sub-micromolar range, comparable to the established COX-2 inhibitor celecoxib. nih.gov The potential for lipoxygenase (LOX) inhibition by this class of compounds has also been considered as a mechanism for their anti-inflammatory effects, although this is less commonly reported than COX inhibition. While specific IC50 values for this compound against COX-1 and COX-2 are not available in the reviewed literature, the strong anti-inflammatory profile of the quinazolinone scaffold suggests this is a promising area for further investigation.
Table 3: COX Inhibitory Activity of Representative 2,3-Disubstituted 4(3H)-Quinazolinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 4 | >100 | 0.33 | >303 |
| Derivative 6 | >100 | 0.40 | >250 |
| Celecoxib | >100 | 0.30 | >333 |
Cyclooxygenase (COX) Isoenzyme Inhibition (e.g., COX-2)
The anti-inflammatory potential of quinazolinone derivatives is a significant area of investigation. Many compounds within this class have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. While direct studies on this compound are not extensively detailed in the available literature, the general quinazolinone scaffold is known to be a source of compounds with anti-inflammatory properties. rasayanjournal.co.in Research into various 2,3-disubstituted-4-quinazolinones has demonstrated analgesic and anti-inflammatory activities, which are often linked to COX inhibition. mdpi.com
Investigation of Other Biological Activities (In Vitro, as applicable for quinazolinone scaffolds)
The versatility of the quinazolinone core structure has prompted researchers to explore its efficacy against a wide range of pathological conditions. The following sections detail the in vitro evaluation of activities associated with this scaffold.
Anticonvulsant Activity
The quinazolinone ring system is a well-established pharmacophore in the development of central nervous system (CNS) active agents, including anticonvulsants. mdpi.com Since the discovery of methaqualone, a sedative-hypnotic with a quinazolinone core, numerous derivatives have been synthesized and evaluated for their potential to treat epilepsy. mdpi.comnih.gov Studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring play a crucial role in modulating anticonvulsant activity. nih.gov
Research has focused on designing novel quinazolinone derivatives with improved efficacy and reduced neurotoxicity compared to existing antiepileptic drugs. mdpi.comresearchgate.net The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models are commonly used for in vitro screening. researchgate.netnih.gov Certain structural features, such as the presence of specific alkyl or benzyl (B1604629) substitutions at position 3, have been shown to influence the anticonvulsant profile. nih.gov For instance, some studies have incorporated amino acids into the quinazolinone structure to potentially improve bioavailability and activity. researchgate.net
| Compound | Test Model | Activity/Potency | Reference |
|---|---|---|---|
| Compound IIa,b (a specific 3-substituted quinazolinone) | Not Specified | Comparable to Diazepam | nih.gov |
| Compound 8 (a 3-butyl quinazolinone derivative) | scPTZ | 100% protection; 4.3 times more potent than ethosuximide | nih.gov |
| Compound 13 (a 3-butyl quinazolinone derivative) | scPTZ | 100% protection; 4.4 times more potent than ethosuximide | nih.gov |
| Compound 5f (an N-substituted quinazolinone alkanamide) | Not Specified | ED50 = 28.90 mg/kg | researchgate.net |
Antiviral Activity (e.g., anti-HIV)
The quinazolinone scaffold has emerged as a promising template for the development of novel antiviral agents. researchgate.net Researchers have synthesized and screened various derivatives for activity against a range of viruses. For example, certain 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogs exhibiting EC₅₀ values as low as 86 nM with no significant cytotoxicity. nih.gov Other studies have reported on quinazolinone derivatives with activity against HIV. researchgate.net The mechanism of action can vary, with some compounds designed as non-nucleoside inhibitors of viral enzymes like deubiquitinating enzymes (DUBs), such as the papain-like protease (PLpro) of SARS-CoV-2. researchgate.net
| Compound | Target Virus | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Compound 27 (a tri-substituted quinazolinone) | Zika Virus (ZIKV) | 100 nM | nih.gov |
| Compound L11 (a myricetin-quinazolinone derivative) | Tobacco Mosaic Virus (TMV-CP) | Kd = 0.012 µM | acs.org |
| Unnamed Quinazolinone Derivative | Influenza A | IC50 = 1.29 µM | researchgate.net |
Antimalarial Activity
Malaria remains a significant global health issue, and the development of drug resistance necessitates the search for new therapeutic agents. The quinazolinone moiety, present in the natural alkaloid febrifugine, is recognized for its antimalarial properties. nih.govwisdomlib.org This has inspired the synthesis of numerous 2,3-disubstituted quinazolinone derivatives as potential antimalarials. nih.govnih.gov These compounds have been evaluated in vitro and in vivo against various Plasmodium species, including Plasmodium berghei and drug-resistant strains of Plasmodium falciparum. nih.govacs.org Structure-activity relationship (SAR) studies have identified that substitutions at both the 2- and 3-positions are pivotal for potent antimalarial activity. wisdomlib.org
| Compound | Target/Model | Activity | Reference |
|---|---|---|---|
| Compound 19f (a quinazolinone-2-carboxamide) | P. falciparum | 95-fold more potent than original hit | acs.org |
| Compound 12 (a 3-aryl-2-styryl-4(3H)-quinazolinone) | P. berghei (in vivo) | 72.86% suppression | nih.gov |
| Compound 10 (a 3-aryl-2-styryl-4(3H)-quinazolinone) | P. berghei (in vivo) | 74.18% suppression | proquest.com |
| Thienopyrimidine analog 55 | P. falciparum FCR-3 | EC50 = 0.00306 µg/mL | wisdomlib.org |
Antioxidant Properties
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause significant cellular damage, contributing to various diseases. mdpi.com Antioxidant compounds can mitigate this damage. The quinazolinone scaffold has been explored for its antioxidant potential, often by creating hybrid molecules that also contain a phenolic group, which is known for its antioxidant effect. mdpi.comnih.govscispace.com The antioxidant activity of these derivatives is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov Studies have shown that the position and number of hydroxyl groups on a substituted phenyl ring can significantly influence the antioxidant capacity. nih.gov
Antidiabetic Activity
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. ekb.eg Quinazolinone derivatives have been investigated as potential therapeutic agents for diabetes through various mechanisms. ekb.egekb.eg One major area of focus is the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4). ekb.egnih.govbrieflands.com Inhibition of these enzymes helps to control blood glucose levels. Numerous quinazolinone-based hybrids have been synthesized and have shown potent in vitro inhibitory activity, in some cases exceeding that of standard drugs like acarbose. ekb.egnih.gov
| Compound | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 4h (a pyrazol-quinazolinone) | α-glucosidase | Stronger than acarbose | nih.gov |
| Compound 4i (a pyrazol-quinazolinone) | α-glucosidase | Stronger than acarbose | nih.gov |
| Compound 6 (a quinazolinone derivative) | Not Specified | IC50 = 34.3 ± 3.3 μM | ekb.eg |
| Compound 5d (a benzonitrile (B105546) derivative) | DPP-4 | 1.4621 µM | brieflands.com |
Future Research Directions and Unexplored Avenues for 3 4 Fluorobenzyl 4 3h Quinazolinone
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
While traditional methods for synthesizing quinazolinones, such as the Niementowski reaction, are well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for derivatives of 3-(4-fluorobenzyl)-4(3H)-quinazolinone. mdpi.comtandfonline.comekb.eg The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce waste and avoid hazardous solvents. tandfonline.comresearchgate.net
Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. A recent study demonstrated a sustainable MCR for quinazolinones using a novel magnetically recoverable palladium catalyst in an eco-friendly PEG/water solvent system, achieving high yields of 82-98%. frontiersin.org
Novel Catalytic Systems: The use of environmentally benign and recyclable catalysts is a major focus. Copper-catalyzed reactions, for instance, have shown promise for the synthesis of quinazolinones under mild conditions. organic-chemistry.org Similarly, phosphotungstic acid has been used as a green catalyst under microwave irradiation and solvent-free conditions. researchgate.net
Green Solvents and Energy Sources: Research is moving away from volatile organic solvents towards greener alternatives like deep eutectic solvents (DES) or water. tandfonline.comfrontiersin.org The application of alternative energy sources such as microwaves and ultrasound can also accelerate reaction times and improve yields, further contributing to the sustainability of the synthetic process. tandfonline.com
| Parameter | Conventional Methods (e.g., Niementowski) | Green/Sustainable Methods |
|---|---|---|
| Solvents | Volatile Organic Solvents (VOCs) | Deep Eutectic Solvents (DES), Water, PEG |
| Catalysts | Often require harsh catalysts or reagents (e.g., PCl3) | Recyclable magnetic nanocatalysts (e.g., Palladium), Copper, Phosphotungstic Acid |
| Energy Source | Conventional heating (high temperatures) | Microwave irradiation, Ultrasound |
| Efficiency | Often multi-step, moderate yields | One-pot reactions, multicomponent reactions, often with excellent yields |
| Environmental Impact | Higher waste generation, use of toxic materials | Reduced waste, use of non-toxic and recyclable materials, improved atom economy |
Application of Advanced Computational Methodologies for Rational Drug Design and Mechanism Elucidation
Computational chemistry offers powerful tools to accelerate the drug discovery process, reducing the reliance on costly and time-consuming experimental screening. For derivatives of this compound, in silico methods can be instrumental in designing compounds with enhanced potency and selectivity for specific biological targets.
Future computational studies could involve:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been successfully used to explore the binding modes of quinazolinone derivatives with targets like Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP-1), helping to explain their inhibitory activity. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. A 3D-QSAR study on quinazolinone derivatives as anti-inflammatory agents helped to identify key structural features required for activity. benthamscience.com Such models can guide the synthesis of new derivatives with improved therapeutic profiles.
In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. Computational tools can estimate these properties, helping to prioritize compounds with favorable pharmacokinetic profiles and reducing late-stage failures. rsc.org
By integrating these computational approaches, researchers can rationally design novel derivatives of the this compound scaffold, optimizing their interactions with biological targets and improving their drug-like properties. nih.gov
Identification of Novel Biological Targets and Polypharmacology
The quinazolinone scaffold is known for its promiscuity, interacting with a diverse range of biological targets. nih.govnih.gov This property, known as polypharmacology, can be advantageous in treating complex diseases like cancer, where multiple pathways are often dysregulated. nih.govacs.org While known targets for quinazolinones include EGFR, VEGFR, and PARP, future research should aim to identify novel targets for this compound and its derivatives. mdpi.comnih.govrsc.org
Potential avenues for investigation include:
Kinase Inhibition: Many quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib (B232), are kinase inhibitors. nih.govresearchgate.net Screening derivatives against a broad panel of kinases could uncover novel inhibitors for targets like Aurora kinases, which are involved in mitotic progression. acs.org
Antimicrobial Targets: Quinazolinones have shown activity against various bacterial and fungal strains. nih.govnih.govmdpi.com Future studies could focus on identifying the specific microbial enzymes inhibited by these compounds, such as DNA gyrase, which could lead to the development of new antibiotics to combat drug resistance. mdpi.com
Enzyme Inhibition: Beyond kinases, quinazolinones have been shown to inhibit other enzymes like dihydrofolate reductase (DHFR) and topoisomerase, which are validated targets in cancer therapy. rsc.orgnih.gov
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR | Cancer | nih.govmdpi.com |
| DNA Repair Enzymes | PARP-1, Topoisomerase | Cancer | rsc.orgmdpi.com |
| Cell Cycle Kinases | Aurora Kinases | Cancer | acs.org |
| Metabolic Enzymes | Dihydrofolate Reductase (DHFR) | Cancer, Infectious Disease | rsc.orgnih.gov |
| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation | nih.gov |
| Bacterial Enzymes | DNA Gyrase | Bacterial Infections | mdpi.com |
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combining therapeutic agents that act on different targets can lead to synergistic effects, enhancing efficacy and potentially overcoming drug resistance. The polypharmacological nature of the quinazolinone scaffold makes its derivatives interesting candidates for combination therapies.
Future research could explore:
Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores into a single hybrid molecule. nih.govrsc.org For example, a derivative of this compound could be hybridized with another bioactive scaffold, such as a triazole or oxadiazole, to create a compound that interacts with multiple targets simultaneously. rsc.org
Combination with Standard-of-Care Drugs: Studies could be designed to evaluate the synergistic effects of this compound derivatives when co-administered with existing chemotherapeutic agents or targeted therapies. For instance, a novel quinazolinone-based EGFR inhibitor could be combined with a VEGFR inhibitor to simultaneously block tumor growth and angiogenesis. mdpi.com A study involving the conjugation of erlotinib (a quinazoline (B50416) derivative) with naproxen (B1676952) was designed to target multiple pathways in cancer development. mdpi.com
Development of Prodrug Strategies or Targeted Delivery Systems for Enhanced Efficacy (conceptual, for academic exploration)
To improve the therapeutic index of potent molecules like quinazolinone derivatives, prodrug and targeted delivery strategies can be employed. These approaches aim to enhance solubility, improve pharmacokinetic profiles, and deliver the active compound specifically to the site of action, thereby minimizing off-target toxicity.
Conceptual avenues for academic exploration include:
Prodrug Design: A prodrug is an inactive precursor that is converted into the active drug in the body. acs.org For a quinazolinone derivative, a promoiety could be attached to a functional group to improve aqueous solubility for intravenous administration or to enhance absorption. This chemical modification must be reversible, allowing for the release of the parent drug at the target site. acs.orgijpsjournal.com
Targeted Nanoparticle Delivery: Encapsulating the drug within a nanoparticle system can improve its delivery. For example, cyclodextrin-based nanoparticles have been used to deliver camptothecin, a compound with a lactone ring system, protecting it from premature hydrolysis and allowing for controlled release. unipd.it Similar systems could be conceptualized for delivering quinazolinone derivatives, potentially decorated with ligands that target specific cell surface receptors on diseased cells.
High-Throughput Screening and Development of Diverse Chemical Libraries based on the Scaffold
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with activity against a specific biological target. mdpi.comnuvisan.com To fully explore the potential of the this compound scaffold, the development and screening of diverse chemical libraries are essential.
Future efforts in this area should focus on:
Combinatorial Chemistry: Using combinatorial techniques, a large library of derivatives can be synthesized by systematically varying the substituents at different positions of the quinazolinone ring (e.g., positions 2, 6, and 8), which are known to be significant for pharmacological activity. nih.govresearchgate.net
Quantitative HTS (qHTS): Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for thousands of compounds in a single experiment. nih.gov This provides rich pharmacological data, allowing for the immediate identification of compounds with a wide range of potencies and efficacies and helping to elucidate structure-activity relationships directly from the primary screen. nih.gov A qHTS of a library containing a quinazoline scaffold has already demonstrated the ability to distinguish the potencies of closely related analogs. nih.gov
By applying these advanced screening methodologies to diverse libraries built around the this compound core, researchers can efficiently identify promising lead compounds for a wide range of therapeutic applications. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-(4-fluorobenzyl)-4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?
Methodological Answer: Synthesis of quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or alcohols. For This compound , a green synthesis approach () using oxidative coupling between stable precursors (e.g., 2-aminobenzamide and fluorobenzyl alcohol) under oxygen as an oxidant and t-BuONa as a base achieves yields up to 84% at 120°C for 24 hours. Key parameters include:
- Catalyst/Oxidant : Transition-metal-free conditions reduce toxicity.
- Temperature : Higher temperatures (>100°C) accelerate cyclization but may degrade sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Traditional methods () involve alkylation of 4(3H)-quinazolinone with ethyl chloroacetate in acetone/K2CO3, yielding 86% after 6 hours. However, this requires halogenated reagents, increasing environmental burden.
Q. Table 1: Yield Comparison of Synthetic Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Green oxidative coupling | O2, t-BuONa | 120 | 24 | 84 |
| Alkylation | Ethyl chloroacetate, K2CO3 | 60 | 6 | 86 |
Q. How can researchers evaluate the anti-inflammatory potential of quinazolinone derivatives, and what assays are typically employed?
Methodological Answer: Anti-inflammatory activity is assessed via in vivo (e.g., carrageenan-induced rat paw edema) and in vitro (COX-1/COX-2 inhibition) models. For example:
- In vivo : Compounds (50 mg/kg oral dose) are tested for edema reduction over 4–6 hours, with indomethacin as a reference ().
- In vitro : COX inhibition is measured using enzyme immunoassays (EIA). 3-(4-fluorobenzyl) derivatives with electron-withdrawing groups (e.g., -F) show selectivity for COX-2 (IC50 ≈ 0.8 µM vs. COX-1 IC50 >10 µM) ().
Q. Key Assays :
- Protein denaturation assay (bovine serum albumin) to screen for membrane-stabilizing effects.
- RT-PCR to quantify TNF-α and IL-6 mRNA levels in macrophages ().
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for quinazolinone derivatives with varying substituents?
Methodological Answer: Contradictions in SAR often arise from divergent assay conditions or pharmacokinetic factors. For example:
- Halogen position : 7-Cl substitution enhances antifungal activity (), but 6,8-dibromo groups improve anti-inflammatory effects (). This discrepancy is attributed to target specificity (e.g., CYP51 inhibition vs. COX-2 binding).
- Hydrophobicity : Longer half-lives in rats (t1/2 = 6–9 h) correlate with improved in vivo efficacy despite moderate in vitro activity ().
Q. Resolution Strategies :
- Docking studies : Compare binding modes of 3-(4-fluorobenzyl) derivatives with target enzymes (e.g., COX-2, CYP51).
- Metabolic profiling : Assess stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects.
Q. Table 2: Substituent Effects on Biological Activity
Q. How do computational methods enhance the identification of quinazolinone derivatives with improved activity?
Methodological Answer: In silico tools like molecular docking and similarity analysis ( ) prioritize candidates by:
- Pharmacophore mapping : Aligning 3-(4-fluorobenzyl) derivatives with known inhibitors (e.g., voriconazole for antifungal activity).
- ADMET prediction : LogP (<3) and polar surface area (60–80 Ų) optimize blood-brain barrier penetration for CNS targets.
Case Study : A similarity coefficient of 0.77 between 3-(2-carboxyphenyl)-4(3H)-quinazolinone and Saussureamine C () suggests shared anti-inflammatory pathways via PR protein induction.
Q. Workflow :
Virtual screening of substituent libraries using QSAR models.
MD simulations to validate binding stability (≥50 ns trajectories).
Free energy calculations (MM-GBSA) to rank derivatives by ΔGbinding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
